molecular formula C21H27FN6O B5500848 4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5500848
M. Wt: 398.5 g/mol
InChI Key: VMDUZZHRWOWTPS-UHFFFAOYSA-N
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Description

4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H27FN6O and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.22303767 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential and Receptor Affinity

Compounds with structural motifs similar to "4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine" have been synthesized and evaluated for their affinity towards dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These studies aim to identify new antipsychotic agents with fewer side effects. For example, a series of novel butyrophenones showed selectivity for 5-HT2A receptors, suggesting potential as effective antipsychotic drugs (Raviña et al., 2000).

Anti-Cancer Activity

Related research has explored the anticancer properties of fluoro-substituted compounds, including benzopyrans and pyrimidines, against various cancer cell lines. Such compounds have demonstrated anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Antibacterial Properties

The synthesis and evaluation of pyridobenzothiazine derivatives as antibacterial agents have shown potent activities against both Gram-positive and Gram-negative pathogens. The structural components of these compounds contribute to their efficacy, highlighting the importance of fluoro-substituted piperazines in developing new antibiotics (Cecchetti et al., 1987).

Serotonin Receptor Antagonism

Investigations into bicyclic triazolones and triazinediones with fluoro-substituted piperazine groups have identified compounds with potent 5-HT2 antagonist activity. These findings are significant for developing new treatments for disorders involving serotonin dysregulation, such as depression and anxiety (Watanabe et al., 1992).

Corrosion Inhibition

Piperidine derivatives, including those with fluoro-substituted pyrimidines, have been studied for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, researchers have identified compounds that effectively prevent corrosion, showcasing the chemical's potential in materials science (Kaya et al., 2016).

Properties

IUPAC Name

(2-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDUZZHRWOWTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.